molecular formula C12H16N2O B13173905 4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde

4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde

Cat. No.: B13173905
M. Wt: 204.27 g/mol
InChI Key: BYCSYBSEZPKYDJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde typically involves the cyclization of appropriate precursors. One common method is the cyclization of N-substituted azetidines, which can be achieved through cycloaddition reactions . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the azetidine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced techniques such as microwave irradiation and high-pressure reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The dimethylamino group can enhance the compound’s binding affinity to its targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(Dimethylamino)azetidin-1-yl]acetophenone
  • 4-[3-(Dimethylamino)azetidin-1-yl]benzonitrile
  • 4-[3-(Dimethylamino)azetidin-1-yl]benzyl alcohol

Uniqueness

4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4-[3-(dimethylamino)azetidin-1-yl]benzaldehyde

InChI

InChI=1S/C12H16N2O/c1-13(2)12-7-14(8-12)11-5-3-10(9-15)4-6-11/h3-6,9,12H,7-8H2,1-2H3

InChI Key

BYCSYBSEZPKYDJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CN(C1)C2=CC=C(C=C2)C=O

Origin of Product

United States

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